(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine
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Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is an organic compound that features a benzodioxole ring fused with a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylamine moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is unique due to the specific positioning of the methyl group on the benzylamine moiety, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXVYBPJZGWDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354612 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-13-6 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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